molecular formula C16H21NOS B2780337 N-(2-thienylmethyl)-1-adamantanecarboxamide CAS No. 339098-64-5

N-(2-thienylmethyl)-1-adamantanecarboxamide

Cat. No. B2780337
CAS RN: 339098-64-5
M. Wt: 275.41
InChI Key: WRKJLJSHAQOMAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,2-phenylenediamine derivatives were reacted with various aliphatic and heteroaliphatic dicarboxylic acids to generate a small library of 26 head-to-head bisbenzimidazole compounds using the polyphosphoric acid method . Another study reported the synthesis of 5,6-dichloro-benzimidazoles containing thiophene ring derivatives of thiosemicarbazides and triazoles .

Scientific Research Applications

  • Pharmacological Applications:

    • Adamantane derivatives have been investigated for their potential as 5-HT2 receptor antagonists, with compounds like N-[1-[2-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]-1-adamantane carboxamide hydrochloride hydrate showing high affinity and selectivity for 5-HT2 receptors. This compound also exhibits potent anti-platelet effects both in vitro and in vivo (Fujio et al., 2000).
    • Novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety have been synthesized and evaluated for their antiviral activity against influenza A and B viruses. Certain compounds, like N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide, were found to be potent inhibitors, particularly against influenza A/H3N2 virus (Göktaş et al., 2012).
  • Chemical Synthesis and Material Science:

    • Adamantane-containing compounds have been synthesized for applications in material science, such as the synthesis of new polyamides and polyimides prepared from 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane. These polymers exhibit high thermal stability and solubility in various solvents, making them useful in high-performance materials (Liaw & Liaw, 1999).
    • Another study focused on the synthesis and characterization of new polyamide-imides containing pendent adamantyl groups, revealing that these polymers are amorphous with high glass transition temperatures and thermal stability (Liaw & Liaw, 2001).
  • Biological and Medical Research:

    • Certain adamantane derivatives have been synthesized and evaluated for their potential as antiviral and anti-inflammatory agents. For instance, a study on novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles showed good activities against Gram-positive bacteria and the fungus Candida albicans, as well as dose-dependent anti-inflammatory activity (Kadi et al., 2007).
  • Analytical Chemistry and Drug Metabolism:

    • High-resolution mass spectrometric metabolite profiling has been used to characterize the metabolism of synthetic cannabinoids, such as N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135). This approach provides essential information for clinical and forensic settings to document drug intake and assess pharmacological activity (Gandhi et al., 2015).

Mechanism of Action

Target of Action

Related compounds such as n-(2-thienylmethyl)-2,5-thiophenedisulfonamide have been found to interact with carbonic anhydrase 2 . Carbonic Anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Biochemical Pathways

Based on the known targets of related compounds, it could potentially influence pathways involving carbonic anhydrases . These enzymes play a crucial role in maintaining acid-base balance in the body, participating in various physiological processes such as respiration and the transport of carbon dioxide/bicarbonate.

Pharmacokinetics

A structurally similar compound, 2-(4-methylphenoxy)-n-(1h-pyrazol-3-yl)-n-(2-thienylmethyl)acetamide, undergoes rapid oxidative metabolism in vitro . These properties significantly impact the bioavailability of the compound, determining its effectiveness in the body.

properties

IUPAC Name

N-(thiophen-2-ylmethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NOS/c18-15(17-10-14-2-1-3-19-14)16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,11-13H,4-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKJLJSHAQOMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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